3-amino-N-propylbenzamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-propylbenzamide typically involves the condensation of 3-aminobenzoic acid with propylamine. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine (TEA) and a solvent such as tetrahydrofuran (THF) . The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as the direct amidation of 3-aminobenzoic acid with propylamine using titanium tetrachloride (TiCl4) as a catalyst in pyridine at elevated temperatures . This method offers moderate to excellent yields and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-propylbenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3-amino-N-propylbenzamide has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 3-amino-N-propylbenzamide involves the inhibition of poly ADP ribose polymerase (PARP). PARP is an enzyme that plays a critical role in the repair of single-strand breaks in DNA. By inhibiting PARP, this compound prevents the repair of DNA damage, leading to the accumulation of DNA breaks and ultimately cell death. This mechanism is particularly effective in cancer cells, which rely heavily on PARP for DNA repair.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-N-methylbenzamide
- 3-amino-N-ethylbenzamide
- 3-amino-N-butylbenzamide
Comparison
Compared to its analogs, 3-amino-N-propylbenzamide exhibits unique properties due to the length of its propyl chain. This structural difference can influence its binding affinity to PARP and its overall efficacy as an inhibitor. Additionally, the propyl chain may affect the compound’s solubility and pharmacokinetic properties, making it a more suitable candidate for certain applications .
Properties
IUPAC Name |
3-amino-N-propylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-2-6-12-10(13)8-4-3-5-9(11)7-8/h3-5,7H,2,6,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOMKEXWIOBSHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80514074 | |
Record name | 3-Amino-N-propylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80514074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81882-78-2 | |
Record name | 3-Amino-N-propylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81882-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-N-propylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80514074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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